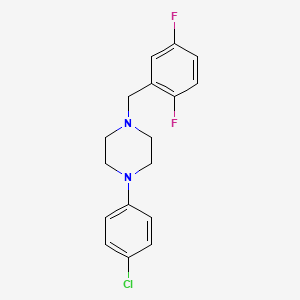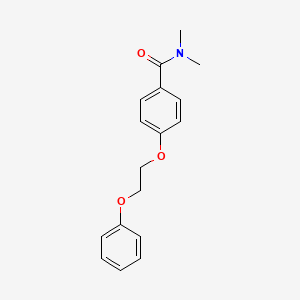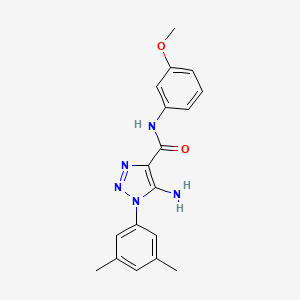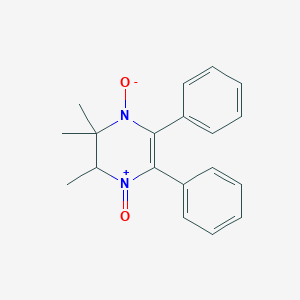
N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site N-methyl-D-aspartate (NMDA) receptor antagonists, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation.
科学的研究の応用
CGP 48664 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders. In addition, CGP 48664 has been used as a tool in scientific research to study the role of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors in various physiological and pathological processes.
作用機序
CGP 48664 acts as a competitive antagonist of the glycine site of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the glycine site, CGP 48664 prevents the activation of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors and reduces the influx of calcium ions into the cell. This, in turn, leads to a decrease in the excitability of neurons and a reduction in the release of neurotransmitters such as glutamate.
Biochemical and physiological effects:
CGP 48664 has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of oxidative stress, and the promotion of neuroprotection. It has also been shown to have anti-inflammatory properties and to modulate the immune response. In addition, CGP 48664 has been shown to have analgesic and anxiolytic effects.
実験室実験の利点と制限
One of the advantages of using CGP 48664 in lab experiments is its specificity for the glycine site of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors, which allows for the selective modulation of this receptor subtype. However, one of the limitations of using CGP 48664 is its relatively low potency compared to other N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor antagonists, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the study of CGP 48664. One area of research is the development of more potent and selective N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor antagonists that can be used in the treatment of neurodegenerative disorders. Another area of research is the exploration of the potential therapeutic applications of CGP 48664 in other neurological and psychiatric disorders. Finally, the role of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors in the regulation of synaptic plasticity and memory formation continues to be an active area of research, and CGP 48664 may serve as a valuable tool in these studies.
合成法
The synthesis of CGP 48664 involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with cyclohexylamine, followed by the addition of N-phenylglycine and triethylamine. The resulting product is then purified through column chromatography. This synthesis method has been reported in various scientific journals and is considered reliable.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-19(22)13-8-14-20(16)24(28(26,27)18-11-6-3-7-12-18)15-21(25)23-17-9-4-2-5-10-17/h3,6-8,11-14,17H,2,4-5,9-10,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOKBKICZXDRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5036424.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B5036428.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5036436.png)

![2-[isopropyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate hydrochloride](/img/structure/B5036444.png)
![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5036462.png)
![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)


![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)
![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)

